3-(3-tert-butylphenyl)pyrrolidine
Description
3-(3-tert-Butylphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butyl-substituted phenyl group at the 3-position of the heterocyclic ring. Pyrrolidine, a saturated five-membered ring with a secondary amine, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding. The tert-butyl group at the meta position of the phenyl ring enhances steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetic properties .
Properties
CAS No. |
1260872-53-4 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.3 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
3-(3-tert-Butylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to understand the interaction of pyrrolidine derivatives with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-tert-butylphenyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
- 3-(4-Chlorophenyl)pyrrolidine Derivatives: Substitution with a 4-chlorophenyl group (e.g., in melanocortin-4 receptor ligands) results in high receptor affinity (Ki = 1.0 nM) and functional potency (EC50 = 3.8 nM) . In contrast, the tert-butyl group in 3-(3-tert-butylphenyl)pyrrolidine may enhance metabolic stability due to steric shielding, though this could reduce water solubility (e.g., 3-tert-butylphenol has a solubility of 437.4 mg/L ).
- 3-(Pyridin-3-yl)propionyl-pyrrolidine Derivatives : Pyridine-containing analogs (e.g., compounds 13a and 13b) exhibit moderate yields (66–73%) during synthesis, comparable to tert-butylphenyl derivatives, but their polar pyridinyl groups may improve aqueous solubility relative to tert-butyl-substituted analogs .
Heterocyclic Core Modifications
- Pyrrolidine vs. Piperidine : Piperidine analogs (e.g., in 5-HT1A receptor ligands) often exhibit stronger receptor affinity than pyrrolidines, but pyrrolidines like this compound offer conformational constraints that enhance selectivity . For example, replacing pyrrolidine with D-proline reduces potency by 9-fold in some kinase inhibitors, underscoring the importance of the pyrrolidine ring’s geometry .
- Pyrrolidine-2,5-dione Derivatives: Compounds with a diketone moiety (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione) show dual activity on serotonin transporters (SERT) and 5-HT1A receptors (Ki = 3.2 nM), whereas non-dione analogs like this compound may prioritize receptor binding over transporter inhibition .
Receptor Binding and Functional Activity
- Melanocortin-4 Receptor (MC4R): Pyrrolidine derivatives with 4-chlorophenyl groups act as full agonists (EC50 = 3.8 nM), while stereochemical inversions (e.g., R,S isomers) diminish cAMP production despite retained affinity . The tert-butylphenyl substitution in this compound may favor antagonism or partial agonism, though direct data are unavailable.
- 5-HT1A and SERT Activity : Pyrrolidine-2,5-dione derivatives exhibit dual affinity, but simpler pyrrolidines like the target compound likely prioritize single-target engagement. For instance, piperazine-linked pyrrolidines in H3 receptor antagonists show affinity dependent on linker length, with propoxy chains optimal (Ki < 10 nM) .
Kinase and Cellular Activity
- CSF-1R Kinase Inhibitors: Pyrrolidine derivatives with dimethylamino groups (e.g., 2-(dimethylamino)pyrrolidine) demonstrate moderate cellular activity (IC50 = 18–52% inhibition in U87 glioblastoma cells), suggesting that bulky tert-butylphenyl groups might alter kinase selectivity .
Physicochemical Properties
Key Research Findings
Stereochemistry Matters : S,R isomers of pyrrolidine derivatives exhibit full agonism at MC4R, whereas R,S isomers lose functional activity despite similar affinity .
Substituent Bulk vs. Polarity : Bulky tert-butyl groups enhance metabolic stability but reduce solubility, whereas polar groups (e.g., pyridine) improve solubility at the cost of membrane permeability .
Ring Flexibility : Piperidine analogs often outperform pyrrolidines in affinity but lack selectivity, making pyrrolidines like this compound preferable for targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
